molecular formula C17H10BrN3O3 B11524979 (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11524979
M. Wt: 384.2 g/mol
InChI Key: DENQIZWFPXDNPE-UHFFFAOYSA-N
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Description

(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound that features a unique structure combining an indole moiety with a pyrazolidine-3,5-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 1-phenylpyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a promising candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
  • (3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, (4Z)-4-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-phenylpyrazolidine-3,5-dione stands out due to its unique combination of an indole moiety and a pyrazolidine-3,5-dione framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10BrN3O3

Molecular Weight

384.2 g/mol

IUPAC Name

5-bromo-3-(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one

InChI

InChI=1S/C17H10BrN3O3/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)20-21(17(14)24)10-4-2-1-3-5-10/h1-8,24H,(H,20,23)

InChI Key

DENQIZWFPXDNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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